(3-(3-Bromophenyl)isoxazol-5-yl)methanol

Description

BenchChem offers high-quality (3-(3-Bromophenyl)isoxazol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3-Bromophenyl)isoxazol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(3-bromophenyl)-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSMMLKIHWWANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NOC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3-(3-Bromophenyl)isoxazol-5-yl)methanol: Structure, Synthesis, and Characterization

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in modern medicinal chemistry.[1][2][3] Its unique electronic properties and versatile chemical reactivity allow for strategic engagement with a multitude of biological targets.[2][4] Consequently, isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making them foundational components in drug discovery.[1][5] This guide provides a detailed technical analysis of a specific, highly functionalized derivative, (3-(3-Bromophenyl)isoxazol-5-yl)methanol . We will dissect its molecular architecture, delineate a robust synthetic protocol, and detail the analytical methods required for its unambiguous structural verification.

Molecular Structure Analysis

The structure of (3-(3-Bromophenyl)isoxazol-5-yl)methanol is a carefully orchestrated assembly of three key functional components, each contributing distinct properties to the molecule as a whole.

-

The Isoxazole Core: This 3,5-disubstituted aromatic ring provides a stable, planar backbone. The inherent asymmetry of the N-O bond creates a dipole moment and influences the electronic distribution across the ring, which is critical for molecular interactions with biological macromolecules.[3]

-

The 3-(3-Bromophenyl) Substituent: The placement of the bromophenyl group at the C3 position significantly impacts the molecule's lipophilicity and electronic character. The bromine atom, a halogen, acts as a weak deactivator on the phenyl ring via induction. Critically, it serves as a versatile synthetic handle for post-synthesis modification through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the creation of diverse chemical libraries from a single precursor.

-

The 5-(Hydroxymethyl) Substituent: The methanol group at the C5 position introduces polarity and the capacity for hydrogen bonding, both as a donor (from the hydroxyl proton) and an acceptor (via the oxygen lone pairs). This functionality is often crucial for anchoring a molecule within a protein's active site. Furthermore, it provides a reactive site for further derivatization, such as Fischer esterification, to modulate the compound's pharmacokinetic properties.[6]

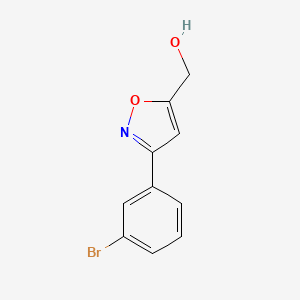

Below is the chemical structure of (3-(3-Bromophenyl)isoxazol-5-yl)methanol.

Caption: Chemical structure of (3-(3-Bromophenyl)isoxazol-5-yl)methanol.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol |

| Appearance | Solid |

| SMILES | OCc1cc(no1)-c2cccc(Br)c2 |

| InChI Key | CBTFIJPSRUYXHW-UHFFFAOYSA-N |

Data sourced from supplier information as a proxy for experimental determination.[7][8]

Synthesis Pathway: 1,3-Dipolar Cycloaddition

The construction of the 3,5-disubstituted isoxazole ring is most efficiently achieved via a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[9][10][11] This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[9][12]

Causality of the Method: Nitrile oxides are highly reactive and unstable intermediates; therefore, they are almost exclusively generated in situ for immediate consumption.[9] The standard method involves the oxidation or dehydrohalogenation of a corresponding aldoxime. This transient nitrile oxide then rapidly and regioselectively reacts with a terminal alkyne like propargyl alcohol to yield the desired 3,5-disubstituted isoxazole. The regioselectivity, favoring the 3,5-isomer, is governed by the electronic and steric properties of the reacting partners.[9][13]

Caption: Synthetic workflow for (3-(3-Bromophenyl)isoxazol-5-yl)methanol.

Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for similar isoxazole syntheses.[14][15][16]

Part A: Synthesis of 3-Bromobenzaldoxime (Intermediate 1)

-

To a solution of 3-bromobenzaldehyde (1.0 eq) in a suitable solvent mixture (e.g., ethanol/water), add hydroxylamine hydrochloride (1.2 eq) and a mild base such as sodium acetate (1.2 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and add cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-bromobenzaldoxime.

Part B: Synthesis of (3-(3-Bromophenyl)isoxazol-5-yl)methanol (Final Product)

-

Dissolve the 3-bromobenzaldoxime (1.0 eq) and propargyl alcohol (1.5 eq) in a biphasic solvent system, such as dichloromethane (DCM) and water or CCl₄.[14]

-

Cool the mixture in an ice bath.

-

Add an aqueous solution of sodium hypochlorite (NaOCl, household bleach, ~5-10%) (2.0 eq) dropwise to the stirred mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Causality: The NaOCl acts as an oxidizing agent to convert the aldoxime into the reactive nitrile oxide in situ. The slow addition and low temperature are critical to control the exothermic reaction and prevent decomposition of the nitrile oxide.

-

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Separate the organic layer, and extract the aqueous layer with additional DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure title compound.

Structural Elucidation: A Self-Validating System

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 (broad) | O-H stretch | Hydroxyl (-OH) |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | Aliphatic C-H (-CH₂) |

| ~1605 | C=N stretch | Isoxazole Ring |

| ~1550, 1470 | C=C stretch | Aromatic Rings |

| ~1040 | C-O stretch | Alcohol & Isoxazole C-O-N |

| ~670 | C-Br stretch | Aryl Bromide |

Data adapted from reference spectra for similar structures.[6][14]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the proton environment, including chemical shifts, integration (number of protons), and multiplicity (neighboring protons).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.4 | Multiplet (m) | 4H | Aromatic protons (bromophenyl ring) |

| ~6.6 | Singlet (s) | 1H | Isoxazole H-4 proton |

| ~4.8 | Singlet (s) | 2H | Methylene protons (-CH₂OH) |

| ~2.5 (broad) | Singlet (s) | 1H | Hydroxyl proton (-OH) |

Expected shifts based on published data for the 4-bromo isomer in CDCl₃.[6]

Carbon-13 (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Isoxazole C-5 |

| ~162 | Isoxazole C-3 |

| ~135-120 | Aromatic carbons (bromophenyl ring) |

| ~102 | Isoxazole C-4 |

| ~56 | Methylene carbon (-CH₂OH) |

Expected shifts based on published data for the 4-bromo isomer in CDCl₃.

The combination of a broad O-H stretch in the IR, the characteristic singlets for the isoxazole H-4 and the methylene group in the ¹H NMR, and the distinct chemical shifts for the isoxazole carbons in the ¹³C NMR provides conclusive evidence for the successful synthesis of (3-(3-Bromophenyl)isoxazol-5-yl)methanol.

Conclusion

(3-(3-Bromophenyl)isoxazol-5-yl)methanol is a highly functionalized heterocyclic compound with significant potential as a building block in drug discovery and materials science. Its structure is efficiently assembled using the robust and regioselective 1,3-dipolar cycloaddition reaction. The presence of both a reactive hydroxymethyl group and a versatile bromophenyl moiety provides two distinct points for further chemical modification, making it an ideal scaffold for developing libraries of novel compounds for biological screening. The detailed analytical workflow presented herein provides the necessary framework for researchers to confidently synthesize and validate this valuable chemical entity.

References

- Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL

- Source: PMC (PubMed Central)

- Source: NINGBO INNO PHARMCHEM CO.

- Title: Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition Source: MDPI URL

- Title: Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis Source: BenchChem URL

- Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: RSC Publishing URL

- Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies Source: RSC Publishing URL

-

Title: Biologically-active isoxazole-based drug molecules Source: ResearchGate URL: [Link]

-

Title: Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid Source: ResearchGate URL: [Link]

-

Title: Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities Source: ResearchGate URL: [Link]

-

Title: Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide Source: Zanco Journal of Medical Sciences URL: [Link]

-

Title: Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati Source: Biological and Molecular Chemistry URL: [Link]

-

Title: One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound Source: Letters in Organic Chemistry URL: [Link]

-

Title: Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes Source: Biological and Molecular Chemistry URL: [Link]

-

Title: [3-(4-Bromo-phenyl)-isoxazol-5-yl]-methanol from Aladdin Scientific Corporation Source: Labcompare.com URL: [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00777H [pubs.rsc.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. (3-(4-Bromophenyl)isoxazol-5-yl)methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. labcompare.com [labcompare.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 13. mdpi.com [mdpi.com]

- 14. biolmolchem.com [biolmolchem.com]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

Technical Guide: Properties and Synthesis of 3-Aryl-5-Hydroxymethylisoxazole Derivatives

The following technical guide details the properties, synthesis, and pharmacological potential of 3-aryl-5-hydroxymethylisoxazole derivatives.

Executive Summary

The 3-aryl-5-hydroxymethylisoxazole scaffold represents a critical pharmacophore in medicinal chemistry, serving as a rigid bioisostere for ester and amide linkages. Distinguished by its 1,2-oxazole core, this heterocyclic system offers unique physicochemical properties—specifically moderate lipophilicity and hydrogen-bonding potential—that make it an ideal platform for developing Monoamine Oxidase (MAO) inhibitors , antimicrobial agents , and liquid crystalline materials .

This guide provides a comprehensive analysis of the scaffold's synthesis via regioselective [3+2] cycloaddition, its physicochemical profiling, and its structure-activity relationships (SAR).

Part 1: Chemical Structure & Physicochemical Profiling

Core Scaffold Analysis

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms.[1] In the 3-aryl-5-hydroxymethyl derivative, the 3-aryl group provides a hydrophobic anchor essential for receptor binding (e.g., within the aromatic cage of MAO enzymes), while the 5-hydroxymethyl group serves as a polar "warhead" or a handle for further derivatization (e.g., into carbamates or esters).

Physicochemical Properties

Understanding the baseline properties of the core structure (3-phenyl-5-hydroxymethylisoxazole) is vital for predicting bioavailability.

| Property | Value / Trend | Causality & Implication |

| Molecular Weight | ~175.18 g/mol | Low MW allows for significant derivatization while staying within Lipinski's Rule of 5. |

| LogP (Octanol/Water) | 1.2 – 1.8 (Estimated) | The phenyl ring adds lipophilicity (+2.3), while the isoxazole and hydroxymethyl groups lower it, balancing membrane permeability with aqueous solubility. |

| H-Bond Donors (HBD) | 1 (OH group) | Critical for interacting with active site residues (e.g., Serine or Histidine). |

| H-Bond Acceptors (HBA) | 3 (N, O in ring + OH) | The ring nitrogen is a weak acceptor; the oxygen is generally unreactive. |

| Solubility | Low in water; High in DMSO, MeOH, EtOAc | The planar aromatic system drives stacking, reducing aqueous solubility. |

Regiochemistry: The 3,5- vs. 3,4-Isomer

In the synthesis of isoxazoles via nitrile oxide cycloaddition, two regioisomers are possible.

-

3,5-disubstituted (Target): Sterically favored and typically the major product.

-

3,4-disubstituted: Sterically crowded and electronically less favorable with terminal alkynes.

Technical Insight: The regioselectivity is governed by Frontier Molecular Orbital (FMO) theory. The LUMO of the nitrile oxide (dipole) interacts with the HOMO of the propargyl alcohol (dipolarophile). The oxygen of the nitrile oxide preferentially attacks the more substituted carbon of the alkyne in certain electronic environments, but for terminal alkynes like propargyl alcohol, the carbon-carbon bond formation occurs at the terminal carbon , yielding the 5-substituted product.

Part 2: Synthetic Methodology

Mechanism: 1,3-Dipolar Cycloaddition

The most robust route to these derivatives is the Huisgen [3+2] cycloaddition of an in situ generated nitrile oxide with propargyl alcohol.

Workflow Logic:

-

Precursor: Aryl aldoximes are stable precursors.

-

Activation: Chloramine-T or N-Chlorosuccinimide (NCS) converts the oxime to a hydroximoyl chloride.

-

Dipole Generation: Base-mediated dehydrohalogenation releases the reactive Nitrile Oxide .

-

Cycloaddition: The nitrile oxide undergoes a concerted cycloaddition with propargyl alcohol.

Visualization of Synthesis Logic

Caption: Step-wise generation of the isoxazole core via nitrile oxide intermediate.

Detailed Experimental Protocol

Objective: Synthesis of 3-phenyl-5-hydroxymethylisoxazole.

Reagents:

-

Benzaldehyde oxime (1.0 eq)

-

Chloramine-T trihydrate (1.1 eq)

-

Propargyl alcohol (1.2 eq)

-

Ethanol (Solvent)

-

Water (Co-solvent)

Step-by-Step Procedure:

-

Preparation: Dissolve benzaldehyde oxime (1.21 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Oxidant Addition: Add Chloramine-T trihydrate (3.10 g, 11 mmol) portion-wise over 10 minutes.

-

Causality: Slow addition prevents exotherms and ensures controlled conversion to the hydroximoyl chloride.

-

-

Dipolarophile Addition: Add propargyl alcohol (0.70 mL, 12 mmol) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Validation: Monitor reaction progress via TLC (30% EtOAc in Hexane). The oxime spot (lower Rf) should disappear, replaced by a new fluorescent spot (higher Rf).

-

-

Workup:

-

Cool to room temperature.[2]

-

Filter off the precipitated sodium chloride and sulfonamide by-products.

-

Evaporate the ethanol under reduced pressure.

-

Redissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via column chromatography (Silica gel, Hexane:EtOAc gradient 80:20 to 60:40).

Characterization Criteria (Self-Validation):

-

¹H NMR (CDCl₃, 400 MHz): Look for the characteristic isoxazole C4-H singlet at δ ~6.5–6.7 ppm. The methylene protons (-CH ₂OH) should appear as a singlet or doublet at δ ~4.7 ppm.

-

Yield: Expected range 70–85%.

Part 3: Pharmacological Applications & SAR[3]

Monoamine Oxidase (MAO) Inhibition

While the hydroxymethyl derivative itself exhibits moderate activity, it serves as a crucial precursor for high-potency MAO inhibitors.

-

Mechanism: Isoxazoles act as competitive inhibitors. The nitrogen lone pair can interact with the FAD cofactor in the enzyme active site.

-

Derivatization: Converting the 5-hydroxymethyl group to a carbamate or ester significantly enhances affinity for MAO-A.

-

Example: 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylates are potent MAO-A inhibitors.[3] Isoxazole analogues mimic this spatial arrangement but with higher rigidity.

-

Antimicrobial Activity

Derivatives with electron-withdrawing groups (e.g., 4-Cl, 4-NO₂) on the 3-aryl ring show enhanced efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

-

SAR Insight: Lipophilicity drives cell wall penetration. The 3-aryl substituent modulates this property.[4]

Structure-Activity Relationship (SAR) Logic

The biological activity is tunable by modifying two key regions: the Aryl Ring (Electronic/Steric) and the Hydroxymethyl Arm (Binding Mode).

Caption: Strategic modification points for optimizing biological activity.

References

-

Regioselective Synthesis via [3+2] Cycloaddition: RSC Advances. "Regioselective synthesis of isoxazoles and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition." [Link]

-

MAO Inhibition of Isoxazole/Pyrazoline Derivatives: Bioorganic & Medicinal Chemistry Letters. "Monoamine oxidase inhibitory activity of 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivatives." [Link]

-

Antimicrobial Properties: Der Pharma Chemica. "Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents." [Link]

-

Physicochemical Data (3-Phenylisoxazole): PubChem Compound Summary. "3-Phenylisoxazole." [Link]

Sources

- 1. CAS 1006-65-1: 3-Phenylisoxazole | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Monoamine oxidase inhibitory activity of 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in silico investigation of inhibitory activities of 3-arylcoumarins and 3-phenylazo-4-hydroxycoumarin on MAO isoenzymes | AVESİS [avesis.marmara.edu.tr]

The 3-Bromophenyl Isoxazole Scaffold: A Versatile Pharmacophore & Synthetic Linchpin

[1]

Executive Summary

The 3-bromophenyl isoxazole scaffold represents a high-value structural motif in modern medicinal chemistry, serving a dual function as both a bioactive pharmacophore and a versatile synthetic intermediate.[1] Biologically, the isoxazole ring acts as a stable bioisostere for amide or ester linkages, while the meta-bromophenyl group provides critical lipophilicity, metabolic obstruction, and halogen-bonding capabilities. Synthetically, the bromine atom at the meta position functions as a "dormant" functional group, enabling late-stage diversification via palladium-catalyzed cross-coupling reactions to access complex biaryl systems found in kinase inhibitors, GABA modulators, and anti-infectives.

Part 1: Structural & Electronic Physiognomy[2]

The Isoxazole Core

The isoxazole ring (1,2-oxazole) is a five-membered heterocycle characterized by a weak N-O bond and significant aromatic character.[1]

-

Dipole Moment: It possesses a distinct dipole moment, often directing the orientation of the molecule within a binding pocket.

-

H-Bonding: The nitrogen atom serves as a weak hydrogen bond acceptor (HBA), crucial for interacting with hinge regions in kinase domains (e.g., JNK, p38).

-

Bioisosterism: It effectively mimics the geometry and electronic distribution of amide bonds (

) and ester linkages (

The meta-Bromophenyl Influence

The substitution of a bromine atom at the 3-position (meta) of the phenyl ring attached to the isoxazole core is not arbitrary; it confers specific medicinal advantages:

-

Halogen Bonding (

-hole): The bromine atom can participate in halogen bonding with backbone carbonyl oxygen atoms in protein targets, an interaction often stronger and more directional than simple van der Waals forces.[1] -

Metabolic Blocking: The C-Br bond is metabolically robust.[1] Placing it at the meta position blocks metabolic oxidation (hydroxylation) that might otherwise occur at this reactive site, prolonging the drug's half-life (

). -

Vector Exploration: Unlike para-substitution (which extends the molecule linearly) or ortho-substitution (which often introduces steric clash), meta-substitution allows the molecule to probe "side pockets" or "gatekeeper" regions in enzyme active sites.[1]

Part 2: Synthetic Architectures

The construction of the 3-bromophenyl isoxazole scaffold generally follows two primary retrosynthetic disconnections: [3+2] Cycloaddition and Chalcone Cyclization . Once formed, the scaffold undergoes Late-Stage Diversification .[1]

Synthesis Workflow Diagram

Caption: Primary synthetic routes to the 3-bromophenyl isoxazole scaffold and downstream diversification.

Key Synthetic Protocols

Method A: Regioselective [3+2] Cycloaddition

This route is preferred for constructing 3,5-disubstituted isoxazoles.[1]

-

Nitrile Oxide Formation: Convert 3-bromobenzaldehyde to its oxime using hydroxylamine hydrochloride.[1] Chlorinate using N-chlorosuccinimide (NCS) to form the hydroximoyl chloride.[1]

-

Cycloaddition: Treat the hydroximoyl chloride with a terminal alkyne (e.g., propargyl alcohol or phenylacetylene) in the presence of a base (

) or a catalyst (Cu(I) or Cerium Ammonium Nitrate - CAN).-

Result: High regioselectivity for the 3-(3-bromophenyl)-5-substituted isoxazole.[1]

-

Method B: Suzuki-Miyaura Cross-Coupling (The "Handle" Strategy)

The 3-bromo substituent serves as a handle for library generation after the isoxazole core is built.[1]

Part 3: Pharmacological Case Studies

The 3-bromophenyl isoxazole moiety appears in various therapeutic contexts. The meta-bromo group is often the differentiator between an active lead and an inactive analog.[1]

Comparative Activity Data

| Therapeutic Area | Target | Compound Class | Role of 3-Bromophenyl | Key Outcome |

| Oncology | Topoisomerase II | Benzothiazole-Isoxazole Hybrid | Lipophilic Anchor: The 3-Br phenyl fits into the DNA minor groove/Topo II hydrophobic pocket.[1] | |

| Neurology | GABA-A Receptor | Phenylisoxazole (Fipronil-like) | Selectivity Filter: Meta-substitution favors antagonistic activity over agonistic, modulating Cl- channel gating.[1] | Potent anticonvulsant activity in maximal electroshock models.[1] |

| Kinase Inhibitors | JNK3 / p38 MAPK | 3,5-Diaryl Isoxazole | Gatekeeper Interaction: The Br atom probes the gatekeeper region, improving selectivity vs. other MAPKs. | High selectivity for JNK3 over p38 |

| Antifungal | C. albicans CYP51 | Triazole-Isoxazole Hybrid | Metabolic Stability: Blocks oxidative metabolism, extending antifungal duration.[1] | MIC values comparable to Ketoconazole ( |

Case Study: Topoisomerase II Inhibition

Research into benzothiazole-isoxazole hybrids (e.g., Compound 14e in literature) has shown that the 3-bromophenyl group at the isoxazole 3-position is critical.[1]

-

Mechanism: The planar benzothiazole intercalates DNA, while the isoxazole-linked 3-bromophenyl moiety extends into the Topo II enzyme binding cleft.[1]

-

SAR Insight: Replacing the 3-bromo group with a 4-methoxy or unsubstituted phenyl resulted in a 5-10 fold loss in potency, suggesting the bromine atom provides essential steric bulk and halogen bonding interactions.[1]

Part 4: Structure-Activity Relationship (SAR) Deep Dive[1]

Why the meta-Bromo (3-Br) Position?

The choice of the 3-position on the phenyl ring is a classic medicinal chemistry optimization strategy.

-

The "Goldilocks" Sterics:

-

Ortho (2-Br): Often twists the phenyl ring out of planarity with the isoxazole due to steric clash with the isoxazole ring heteroatoms (N/O), disrupting

-conjugation. -

Para (4-Br): Extends the molecular vector linearly.[1] If the binding pocket is depth-limited, this causes a clash.[1]

-

Meta (3-Br): Maintains planarity while projecting the halogen into a lateral hydrophobic sub-pocket.[1]

-

-

Electronic Tuning:

-

Bromine is electron-withdrawing (inductive, -I) but electron-donating (resonance, +R).[1] At the meta position, the inductive effect dominates, slightly deactivating the phenyl ring. This electron deficiency can strengthen

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein.

-

SAR Logic Diagram

Caption: Pharmacological rationale for the selection of the 3-bromophenyl substitution pattern.[1]

Part 5: Experimental Protocols

Protocol: Synthesis of 3-(3-Bromophenyl)-5-substituted Isoxazole via [3+2] Cycloaddition[1]

Objective: To synthesize the core scaffold with high regioselectivity.

Reagents:

-

3-Bromobenzaldehyde oxime (1.0 eq)[1]

-

N-Chlorosuccinimide (NCS) (1.1 eq)[1]

-

Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)

-

Triethylamine (

) (1.5 eq)[1] -

Solvent: Dichloromethane (DCM) or DMF.[1]

Procedure:

-

Chlorination: Dissolve 3-bromobenzaldehyde oxime in DMF. Add NCS portion-wise at

.[1] Stir at room temperature (RT) for 1 hour to generate the hydroximoyl chloride in situ. -

Cycloaddition: Add the terminal alkyne to the reaction mixture.

-

Base Addition: Add

dropwise over 30 minutes (maintain temp -

Reaction: Stir at RT for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

-

Workup: Pour into ice water. Extract with EtOAc (

).[1] Wash organic layer with brine.[1] Dry over -

Purification: Flash column chromatography (Silica gel).

Protocol: Suzuki Cross-Coupling on the 3-Bromo Handle[1]

Objective: To diversify the scaffold by replacing the bromine with a heteroaryl group.

Procedure:

-

Setup: In a sealed tube, combine 3-(3-bromophenyl)isoxazole derivative (1.0 eq), Aryl Boronic Acid (1.2 eq), and

(2.0 eq). -

Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with

for 10 mins.[1] -

Catalyst: Add

(0.05 eq).[1] -

Heating: Heat to

for 12-16 hours. -

Workup: Filter through Celite. Concentrate filtrate.[1][2] Purify via column chromatography.[1][2][3]

References

-

Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11, 255–262. Link

-

Bodige, S., Gangarapu, K., & Sridhar, G. (2020). Design, Synthesis, and Anticancer Activity of Bis-isoxazole Incorporated Benzothiazole Derivatives. Russian Journal of General Chemistry, 90(10), 1983–1990. Link

-

Krusemark, C., et al. (2021). Targeting Protein-Protein Interactions in Kinase Domains with DNA-Encoded Library Approaches.[1] Purdue University Graduate School Thesis. Link

-

BenchChem. (2025).[1][4] Validating the In Vivo Anticancer Potential of 3-(3-Bromophenyl)-1,2-oxazol-5-ol: A Comparative Guide. Link[1]

-

MDPI. (2020).[1] Synthesis, antibacterial and antifungal activity of new 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides.[1] European Journal of Medicinal Chemistry. Link

-

GuideChem. (2025).[1] 5-(3-Bromophenyl)isoxazole Substance Information. Link

Molecular weight and formula of (3-(3-Bromophenyl)isoxazol-5-yl)methanol

An In-Depth Technical Guide to (3-(3-Bromophenyl)isoxazol-5-yl)methanol

Abstract

(3-(3-Bromophenyl)isoxazol-5-yl)methanol is a heterocyclic organic compound featuring a core isoxazole ring substituted with a 3-bromophenyl group at the 3-position and a hydroxymethyl group at the 5-position. As a member of the isoxazole class, this molecule serves as a valuable building block in medicinal chemistry and materials science. Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, making them privileged scaffolds in drug discovery. This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of (3-(3--Bromophenyl)isoxazol-5-yl)methanol, tailored for researchers and professionals in the field of drug development.

Chemical Identity and Properties

The fundamental physicochemical properties of (3-(3-Bromophenyl)isoxazol-5-yl)methanol are crucial for its application in synthetic chemistry. These properties dictate the choice of solvents, reaction conditions, and purification methods. While specific experimental data for the 3-bromo isomer is not widely published, the properties can be reliably inferred from its structure and comparison with closely related analogs like the 4-bromo isomer.[1][2]

| Property | Value | Source / Reference |

| IUPAC Name | (3-(3-Bromophenyl)isoxazol-5-yl)methanol | N/A |

| Molecular Formula | C₁₀H₈BrNO₂ | [2][3] |

| Molecular Weight | 254.08 g/mol | [2][3] |

| CAS Number | 885273-14-3 | Inferred from supplier data for this structure |

| Physical Form | Solid (predicted) | [2] |

| SMILES | OCc1cc(no1)c2cccc(Br)c2 | N/A |

| InChI Key | Inferred from structure | N/A |

Synthesis and Mechanism

The construction of the 3,5-disubstituted isoxazole ring is most effectively achieved through a [3+2] cycloaddition reaction.[1][4] This method involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne. This pathway is highly efficient and offers good control over regioselectivity.

Causality in Experimental Design:

-

Precursor Selection: The synthesis begins with 3-bromobenzaldehyde. The position of the bromine atom on this starting material directly dictates the final substitution pattern on the isoxazole product. Propargyl alcohol is chosen as the alkyne partner because it directly installs the required hydroxymethyl group at the 5-position of the isoxazole ring.[5]

-

Nitrile Oxide Generation: Aldoximes are stable precursors to highly reactive nitrile oxides. An oxidizing agent, such as sodium hypochlorite or a catalyst like Cerium Ammonium Nitrate (CAN), is used to convert the aldoxime to the nitrile oxide in situ.[1][4] This transient species is immediately trapped by the alkyne, which prevents dimerization or decomposition.

-

Solvent and Catalyst: The choice of solvent depends on the specific protocol. Biphasic systems or polar aprotic solvents are common. Catalysts like CAN can streamline the reaction by facilitating the oxidation of the oxime under mild conditions.[1]

Detailed Experimental Protocol: [3+2] Cycloaddition

-

Step 1: Aldoxime Formation.

-

To a solution of 3-bromobenzaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

-

Stir the mixture at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde.

-

Remove the solvent under reduced pressure and extract the resulting 3-bromobenzaldoxime with ethyl acetate. Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can often be used without further purification.

-

-

Step 2: Cycloaddition.

-

Dissolve the 3-bromobenzaldoxime (1 equivalent) and propargyl alcohol (1.5 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).

-

Slowly add a solution of sodium hypochlorite (aqueous, ~10-12%) dropwise to the stirred mixture at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.

-

Upon completion, separate the organic layer. Wash the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (3-(3-Bromophenyl)isoxazol-5-yl)methanol.

-

Caption: Analytical workflow for structural validation and purity assessment.

Applications in Research and Drug Discovery

The true value of (3-(3-Bromophenyl)isoxazol-5-yl)methanol lies in its potential as a versatile intermediate in the synthesis of more complex molecules with therapeutic relevance. The isoxazole heterocycle is a well-established pharmacophore found in numerous FDA-approved drugs. [6]

Field-Proven Insights:

-

Scaffold for Bioactive Molecules: The isoxazole ring provides a rigid scaffold with a specific arrangement of hydrogen bond donors and acceptors, making it ideal for interacting with biological targets like enzymes and receptors. [6]* Modulation of Physicochemical Properties: Incorporation of an isoxazole ring can enhance critical drug-like properties, such as metabolic stability and cell permeability. [6]* Diverse Biological Activities: Isoxazole derivatives have demonstrated a remarkable range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. [4]* Synthetic Handles: The bromophenyl group and the primary alcohol (-CH₂OH) on this specific molecule are key synthetic handles.

-

The bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore the chemical space around the molecule.

-

The hydroxyl group can be easily oxidized to an aldehyde or carboxylic acid, or converted to esters, ethers, and amines, enabling further derivatization and linkage to other molecular fragments.

-

Caption: Pathway from core chemical to potential therapeutic applications.

Safety and Handling

Proper handling is imperative to ensure laboratory safety. Based on data for structurally similar compounds, (3-(3-Bromophenyl)isoxazol-5-yl)methanol should be handled with care.

-

Hazard Classification: Likely classified as an acute oral toxicant and may cause skin and eye irritation. * Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container, under an inert atmosphere if possible. [3]

References

-

Dizaji, M. F., Ghasemishayan, R., & Ladan, S. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. Available at: [Link]

-

Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]

-

Indian Journal of Chemistry. (2021). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. Indian Journal of Chemistry. Available at: [Link]

-

ChemBK. (5-(4-Bromophenyl)isoxazol-3-yl)methanol. ChemBK Website. Available at: [Link]

-

Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]

-

Thakur, A., et al. (2022). Oxazole and isoxazole: From one-pot synthesis to medical applications. Tetrahedron. Available at: [Link]

-

Royal Society of Chemistry. (2018). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Royal Society of Chemistry Website. Available at: [Link]

-

Amerigo Scientific. (3-(3-Fluorophenyl)isoxazol-5-yl)methanol. Amerigo Scientific Website. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (3-(4-Bromophenyl)isoxazol-5-yl)methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. biolmolchem.com [biolmolchem.com]

- 5. rsc.org [rsc.org]

- 6. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

A Technical Guide to the Bioactive Potential of Bromophenyl Isoxazole Alcohols

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole ring is a five-membered heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to serve as a versatile building block have made it a focal point of drug discovery efforts.[3][4] This technical guide provides an in-depth exploration of a specific, highly promising subclass: bromophenyl isoxazole alcohols. The incorporation of a bromophenyl moiety often enhances lipophilicity and can lead to improved biological activity, while the alcohol functional group provides a critical site for hydrogen bonding with biological targets, potentially increasing potency and selectivity.[1]

This document synthesizes current knowledge on the synthesis, multifaceted bioactive profiles, and mechanisms of action of these compounds. We will delve into their potential as anticancer, anti-inflammatory, and antimicrobial agents, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses. The aim is to provide drug development professionals with a comprehensive resource to guide future research and exploitation of this promising chemical scaffold.

Synthetic Strategies: Building the Core Scaffold

The construction of the bromophenyl isoxazole alcohol scaffold is primarily achieved through well-established heterocyclic chemistry reactions. A robust and widely adopted method is the [3+2] cycloaddition reaction, which involves the formation of the isoxazole ring from a nitrile oxide and an alkyne.[3][5] A common pathway begins with a brominated acetophenone or benzaldehyde, which is first converted to a chalcone intermediate.

The causality behind this choice rests on the reliability of Claisen-Schmidt condensation for chalcone synthesis and the subsequent efficient cyclization with hydroxylamine hydrochloride to yield the desired 3,5-disubstituted isoxazole ring.[6][7][8] This multi-step synthesis allows for modularity, where different substituted phenyl rings and alkynes can be used to generate a library of derivatives for SAR studies.

Workflow for Synthesis of (3-(4-bromophenyl)isoxazol-5-yl)methanol

Caption: General synthetic workflow for bromophenyl isoxazole derivatives.

Profile of Bioactive Potential

Bromophenyl isoxazole alcohols and related derivatives have demonstrated a wide spectrum of pharmacological activities, positioning them as compelling candidates for therapeutic development.[3][7]

Anticancer Activity

The anticancer potential of isoxazoles is one of their most extensively studied properties.[9][10] Bromophenyl-substituted isoxazoles have shown significant cytotoxic activity against a range of human cancer cell lines, including those for breast, colon, and liver cancer.[11][12]

Mechanism of Action: The anticancer effects are often multifactorial.[13] A prominent mechanism involves the inhibition of Heat Shock Protein 90 (HSP90).[11] HSP90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins, such as HER2, RAF-1, and AKT. By inhibiting HSP90, isoxazole derivatives trigger the degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously and leading to apoptosis and cell cycle arrest.[11][13]

Caption: Mechanism of HSP90 inhibition by isoxazole derivatives.

Quantitative Data Summary: Anticancer Activity

| Compound Reference | Cancer Cell Line | Activity Metric (IC₅₀) | Source |

| 5c (analogue) | HepG2 (Liver) | 11.6 µM | [12] |

| 5d (analogue) | COLO 205 (Colon) | 15.3 µM | [12] |

| 4i (analogue) | SNB-75 (CNS) | PGI: 38.94% at 10 µM | [14] |

| 4e (analogue) | SNB-75 (CNS) | PGI: 41.25% at 10 µM | [14] |

| Note: Data is for structurally related bromophenyl isoxazole/triazole analogues as direct data for the alcohol is limited. |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Isoxazole derivatives have demonstrated potent anti-inflammatory properties in both in vitro and in vivo models.[4][15] Studies have shown they can significantly inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[15]

Mechanism of Action: A primary mechanism for the anti-inflammatory effects of some isoxazole derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[16] These enzymes are critical in the metabolic pathway of arachidonic acid, which leads to the production of prostaglandins and leukotrienes—potent mediators of inflammation. By blocking these enzymes, the compounds effectively reduce the inflammatory cascade.[16]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Isoxazole derivatives have shown promise, with activity against both Gram-positive and Gram-negative bacteria.[17][18] The presence of halogen atoms, particularly bromine, on the phenyl ring has been shown to enhance antibacterial efficacy.[1]

Mechanism of Action: While varied, the bacteriostatic or bactericidal action of isoxazoles can involve the inhibition of essential bacterial metabolic pathways or protein synthesis.[17] Their heterocyclic structure allows them to interact with various bacterial enzymes and targets, disrupting cellular function and inhibiting growth.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For bromophenyl isoxazole alcohols, several key features are critical for their bioactive potential.

-

The Isoxazole Core: This aromatic heterocycle acts as a rigid scaffold, correctly positioning the substituent groups for optimal interaction with biological targets. Its N-O bond can also be a site for metabolic cleavage under certain conditions.[17]

-

The Bromophenyl Group: The bromine atom significantly increases lipophilicity, which can enhance cell membrane permeability. Its position (ortho, meta, para) on the phenyl ring can drastically alter the molecule's conformation and electronic properties, thereby influencing binding affinity with target proteins.[19]

-

The Alcohol (Hydroxyl) Moiety: The -CH₂OH group is a key pharmacophoric feature. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming strong, specific interactions within a target's binding pocket, which is often crucial for high potency.

Caption: Key structural features contributing to bioactivity.

Key Experimental Protocols

To ensure scientific rigor and reproducibility, the following protocols are provided as a self-validating framework for assessing the potential of novel bromophenyl isoxazole alcohols.

Protocol 4.1: General Synthesis of a 3-(bromophenyl)-5-(hydroxymethyl)isoxazole

Causality: This protocol utilizes a [3+2] cycloaddition, a highly efficient method for constructing the isoxazole ring with good regioselectivity.[5] Cerium ammonium nitrate (CAN) is chosen as a mild and effective catalyst for the in-situ generation of the nitrile oxide from the corresponding aldoxime.[5]

-

Oxime Formation: Dissolve 1.0 equivalent of 4-bromobenzaldehyde in ethanol. Add 1.1 equivalents of hydroxylamine hydrochloride and 1.2 equivalents of sodium acetate. Reflux the mixture for 2-4 hours, monitoring by TLC. After completion, cool the mixture and precipitate the 4-bromobenzaldoxime product in ice-cold water. Filter and dry the solid.

-

Cycloaddition: In a round-bottom flask, dissolve 1.0 equivalent of the 4-bromobenzaldoxime and 1.5 equivalents of propargyl alcohol in acetonitrile.

-

Catalysis: Add 0.1 equivalents of Cerium Ammonium Nitrate (CAN) to the mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. The choice of room temperature ensures mild conditions, minimizing side product formation.[5]

-

Workup: Once the reaction is complete (monitored by TLC), dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure (3-(4-bromophenyl)isoxazol-5-yl)methanol.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[5]

Protocol 4.2: In Vitro Anticancer Assay (MTT Assay)

Causality: The MTT assay is a standard colorimetric method chosen for its reliability in assessing cell viability. It measures the metabolic activity of mitochondrial reductase enzymes, which serves as a proxy for the number of living cells.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (bromophenyl isoxazole alcohol) in DMSO and further dilute in culture medium. The final DMSO concentration must be kept below 0.5% to avoid solvent-induced toxicity. Treat the cells with concentrations ranging from 0.1 to 100 µM.

-

Controls: Include wells with untreated cells (negative control), vehicle-treated cells (DMSO control), and cells treated with a standard chemotherapeutic agent like Doxorubicin (positive control).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Protocol 4.3: In Vivo Anticancer Xenograft Model

Causality: This protocol provides a framework for evaluating in vivo efficacy, a critical step in preclinical drug development. The use of immunodeficient mice is necessary to prevent rejection of the human tumor xenograft.[11]

-

Cell Implantation: Subcutaneously inject 5x10⁶ human cancer cells (e.g., BT-474 breast cancer cells) suspended in Matrigel into the flank of female athymic nude mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (approx. 150-200 mm³). This ensures that the treatment starts on established tumors.

-

Randomization: Randomize mice into treatment groups (n=8-10 per group): Vehicle control, positive control (e.g., Paclitaxel), and test compound groups (e.g., 25, 50, 100 mg/kg).

-

Drug Administration: Administer the bromophenyl isoxazole alcohol (formulated in a suitable vehicle like PEG400/Tween 80) via intraperitoneal (i.p.) or oral gavage, following a defined schedule (e.g., three times per week).[11]

-

Monitoring: Measure tumor volume using calipers and record mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.[11]

-

Endpoint: Terminate the study when tumors in the control group reach the predetermined maximum size (e.g., 2000 mm³).

-

Analysis: Collect tumors and major organs for histological and biomarker analysis. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Caption: Workflow for an in vivo anticancer xenograft study.

Conclusion and Future Directions

Bromophenyl isoxazole alcohols represent a versatile and potent class of molecules with significant therapeutic potential. Their demonstrated activities across anticancer, anti-inflammatory, and antimicrobial domains, coupled with synthetically accessible scaffolds, make them highly attractive for further investigation. The interplay between the bromophenyl group, the isoxazole core, and the alcohol moiety provides a rich platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Expansion of the Chemical Library: Synthesizing and screening a broader range of isomers (ortho-, meta-, para-bromo) and derivatives to refine SAR models.

-

In-depth Mechanistic Studies: Moving beyond primary screening to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

-

Toxicity Studies: Conducting comprehensive in vivo toxicity assessments to establish a therapeutic window for promising candidates.

By leveraging the foundational knowledge outlined in this guide, researchers and drug developers can effectively advance the exploration of bromophenyl isoxazole alcohols as next-generation therapeutics.

References

- Chikkula, K. V., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. ResearchGate.

-

MDPI. (n.d.). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI. Retrieved from [Link]

- (n.d.). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. [Source name not available].

-

MDPI. (2018, October 22). Isoxazole Derivatives as Regulators of Immune Functions. MDPI. Retrieved from [Link]

-

Kodagahalli, S. R., et al. (2016, February). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation, 39(1), 269-280. Retrieved from [Link]

-

Vashisht, H., et al. (2024, October 13). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. Retrieved from [Link]

-

Maczynski, M., et al. (2016). Anti-inflammatory properties of an isoxazole derivative - MZO-2. Pharmacological Reports, 68(5), 1037-1041. Retrieved from [Link]

- (n.d.). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Scholars Research Library.

-

(n.d.). Synthesis & Evaluation of isoxazole for their antimicrobial activity. Academia.edu. Retrieved from [Link]

-

Kumar, A., et al. (2024, June). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 42(9), 4909-4935. Retrieved from [Link]

-

(2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. PMC. Retrieved from [Link]

-

(n.d.). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PMC - NIH. Retrieved from [Link]

- (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. [Source name not available].

-

Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, 10, 1. Retrieved from [Link]

-

(2025, June 25). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. Retrieved from [Link]

-

Konda, S. K., et al. (2025, February). Novel Isoxazole Functionalized Quinazolinone Derivatives and Their Anticancer Activity. Russian Journal of General Chemistry, 95(1), 146-154. Retrieved from [Link]

-

(n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. PMC. Retrieved from [Link]

-

(n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PMC. Retrieved from [Link]

-

(n.d.). Isoxazole derivatives showing anticancer activity (39–47). ResearchGate. Retrieved from [Link]

- (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Source name not available].

-

Hawkey, P. R., et al. (2003, March). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry, 46(6), 1014-1026. Retrieved from [Link]

-

Fatollahzadeh Dizaji, M., et al. (n.d.). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. OUCI. Retrieved from [Link]

-

MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Retrieved from [Link]

-

(2025, July 23). Therapeutic Potential of Isoxazole-(Iso)oxazole Hybrids: Three Decades of Research. [Source name not available]. Retrieved from [Link]

-

(n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Source name not available]. Retrieved from [Link]

-

(n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC. Retrieved from [Link]

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. espublisher.com [espublisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isoxazole Derivatives as Regulators of Immune Functions [mdpi.com]

- 16. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijrrjournal.com [ijrrjournal.com]

- 18. researchgate.net [researchgate.net]

- 19. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Isoxazole Core as a Privileged Scaffold in Drug Discovery

An In-Depth Technical Guide to 3,5-Disubstituted Isoxazole Building Blocks for Medicinal Chemistry

The isoxazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry.[1][2][3] Among its various substitution patterns, the 3,5-disubstituted isoxazole motif has emerged as a "privileged structure."[4] This designation is reserved for molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby serving as a versatile framework for the development of novel therapeutic agents.[4] The unique electronic and steric properties of the 3,5-disubstituted isoxazole ring allow it to act as a bioisosteric replacement for other functional groups, enhance pharmacokinetic profiles, and participate in crucial hydrogen bonding and π-stacking interactions within protein binding sites.[5]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, reactivity, and application of 3,5-disubstituted isoxazole building blocks. It delves into the causality behind synthetic choices, provides field-proven protocols, and showcases the tangible success of this scaffold in clinically approved pharmaceuticals. The derivatives of this core exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, underscoring their profound importance in the quest for new medicines.[1][2][6][7]

Part 1: Synthesis of the 3,5-Disubstituted Isoxazole Core

The construction of the 3,5-disubstituted isoxazole ring can be achieved through several reliable synthetic strategies. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and tolerance for various functional groups.

The Cornerstone Method: 1,3-Dipolar Cycloaddition

The most versatile and widely employed route to 3,5-disubstituted isoxazoles is the Huisgen 1,3-dipolar cycloaddition.[8][9] This reaction involves the concerted [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a terminal alkyne (the dipolarophile).[10][11] A key advantage of this method is its high regioselectivity, typically yielding the 3,5-disubstituted isomer exclusively.[12]

The nitrile oxide is a reactive intermediate and is almost always generated in situ from more stable precursors to avoid dimerization into furoxans.[5][13] Common precursors include aldoximes, which are oxidized, or hydroximoyl halides, which undergo base-mediated dehydrohalogenation.[5][10]

This protocol is adapted from a procedure utilizing a hypervalent iodine reagent for the in situ generation of the nitrile oxide.[10]

Materials:

-

Substituted Aldoxime (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equiv)

-

Methanol/Water (5:1 v/v)

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add the terminal alkyne (1.2 equiv) and the aldoxime (1.0 equiv).

-

Dissolve the starting materials in a 5:1 mixture of methanol and water (approximately 0.1 M concentration relative to the aldoxime).

-

While stirring at room temperature, add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equiv) to the solution in one portion.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3,5-disubstituted isoxazole.

Causality and Trustworthiness: The use of a hypervalent iodine reagent like PIFA provides a mild and efficient method for oxidizing the aldoxime to the nitrile oxide, avoiding the harsh conditions or toxic transition metals required by some alternative methods.[10] The one-pot nature of this process is highly efficient as it circumvents the need to isolate the unstable nitrile oxide intermediate. The protocol is self-validating through standard chromatographic and spectroscopic analysis of the final product.

The Classical Approach: Condensation of β-Diketones with Hydroxylamine

A traditional and straightforward method for synthesizing 3,5-disubstituted isoxazoles involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine hydrochloride.[10][14] The reaction proceeds via the formation of a monoxime intermediate, followed by cyclization and dehydration to furnish the aromatic isoxazole ring.

A critical consideration in this synthesis is regioselectivity when using an unsymmetrical 1,3-diketone (where R1 ≠ R2). The initial nucleophilic attack by hydroxylamine can occur at either carbonyl group, potentially leading to a mixture of two isomeric isoxazole products.[14] The outcome is often dependent on the electronic and steric nature of the R groups and the reaction conditions.

Materials:

-

1,3-Diketone (e.g., Dibenzoylmethane) (1.0 equiv)

-

Hydroxylamine Hydrochloride (1.1 equiv)

-

Sodium Acetate or other suitable base (1.1 equiv)

-

Ethanol

-

Acetic Acid (optional, as catalyst)

Procedure:

-

In a round-bottom flask, dissolve the 1,3-diketone (1.0 equiv) and hydroxylamine hydrochloride (1.1 equiv) in ethanol.

-

Add a base, such as sodium acetate (1.1 equiv), to neutralize the HCl and free the hydroxylamine nucleophile. A small amount of acetic acid can be added to catalyze the reaction.

-

Heat the mixture to reflux and monitor by TLC (typically 2-10 hours).[2]

-

After completion, allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume in vacuo and add water to precipitate the product.

-

Wash the crude solid with cold water and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted isoxazole.

Comparison of Synthetic Strategies

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

| 1,3-Dipolar Cycloaddition | Aldoxime/Hydroximoyl Halide + Terminal Alkyne | Oxidant (e.g., PIFA) or Base; often room temp.[10] | Excellent regioselectivity, high functional group tolerance, mild conditions. | Alkyne availability; potential for nitrile oxide dimerization.[5] |

| β-Diketone Condensation | 1,3-Diketone | Hydroxylamine·HCl, Base; Reflux.[14] | Operationally simple, readily available starting materials. | Potential for regioisomeric mixtures with unsymmetrical diketones, requires heating.[14] |

| Domino Reductive Nef/Cyclization | β-Nitroenone | Reducing agent (e.g., SnCl₂·2H₂O); Microwave.[4] | Good yields, tolerates various functional groups, novel pathway. | Requires synthesis of specialized β-nitroenone precursors. |

| Cope-Type Hydroamination | 1,3-Dialkyne | Hydroxylamine, DMSO.[15][16] | Efficient, mild conditions. | Requires synthesis of symmetrical or unsymmetrical 1,3-dialkynes. |

Part 2: Chemical Reactivity and Strategic Functionalization

The 3,5-disubstituted isoxazole is an aromatic ring, which imparts considerable stability. However, the inherent weakness of the N-O bond provides a unique avenue for synthetic transformations, making the isoxazole not just a stable scaffold but also a versatile synthetic intermediate.[7]

The primary sites for reactivity are:

-

C4-Position: This position is susceptible to electrophilic substitution. Direct C-H functionalization, such as arylation or fluorination, allows for late-stage diversification of the isoxazole core.[3]

-

N-O Bond Cleavage: Under reductive conditions (e.g., catalytic hydrogenation), the N-O bond can be cleaved. This ring-opening strategy is a powerful tool for converting isoxazoles into other valuable structures like β-hydroxy ketones or γ-amino alcohols.[17]

-

Substituent Modification: The groups at the C3 and C5 positions can be modified using standard organic chemistry transformations, provided the reagents are compatible with the isoxazole ring.

Part 3: Applications in Drug Discovery

The utility of the 3,5-disubstituted isoxazole scaffold is best demonstrated by its presence in numerous clinically successful drugs.[3] Its ability to improve potency, selectivity, and pharmacokinetic properties makes it a highly attractive building block for medicinal chemists.

| Drug Name | Isoxazole Core and Substituents | Biological Target / Mechanism | Therapeutic Indication |

| Leflunomide | 3-Methyl-5-(4-trifluoromethylphenyl) | Dihydroorotate dehydrogenase (DHODH) inhibitor | Rheumatoid Arthritis[6] |

| Valdecoxib (withdrawn) | 3-Phenyl-5-(4-sulfonamidophenyl) | Cyclooxygenase-2 (COX-2) inhibitor | Anti-inflammatory[6] |

| Sulfamethoxazole | 3-(4-Aminophenylsulfonamido)-5-methyl | Dihydropteroate synthase inhibitor | Antibiotic[3] |

| Isocarboxazid | 3-(N-Benzylhydrazinocarbonyl)-5-methyl | Monoamine oxidase (MAO) inhibitor | Antidepressant[3] |

| Berzosertib | 3-(Piperazinyl)-5-(pyrazinyl) derivative | Ataxia telangiectasia and Rad3-related (ATR) kinase inhibitor | Anticancer (investigational)[5] |

These examples highlight the chemical diversity that can be appended to the C3 and C5 positions, leading to compounds that modulate a wide array of biological targets, from enzymes (COX-2, MAO) to signaling kinases (ATR).[18][19] The isoxazole nitrogen often acts as a hydrogen bond acceptor, a critical interaction for anchoring a ligand within its protein binding pocket.[5]

Conclusion

The 3,5-disubstituted isoxazole is a time-tested and exceptionally valuable building block in the armamentarium of the medicinal chemist. Its synthesis is well-established, with the 1,3-dipolar cycloaddition offering a robust and highly regioselective platform for generating diverse libraries of compounds. The scaffold's unique blend of aromatic stability and latent reactivity (via N-O bond cleavage) provides both a solid anchor for pharmacophoric elements and a gateway to further synthetic transformations. As demonstrated by its presence in multiple approved drugs, the 3,5-disubstituted isoxazole core continues to be a source of inspiration and a foundation for the discovery of next-generation therapeutics. Future trends will likely focus on developing even more sustainable and efficient synthetic methods, such as those employing mechanochemistry or green solvents, to further expand the accessible chemical space of this remarkable heterocycle.[5][20]

References

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (

- Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.

- Advances in isoxazole chemistry and their role in drug discovery. PMC.

- A review of isoxazole biological activity and present synthetic techniques.

- Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. NIH.

- Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamin

- A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole.

- 1,3-Dipolar Cycloaddition Reactions between Stannyl Alkynes and Nitrile Oxides. Universidade de Santiago de Compostela.

- Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.

- Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area.

- Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry (RSC Publishing).

- Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. Journal of the Chemical Society C - RSC Publishing.

- 1,3-Dipolar Cycloaddition Form

- Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F.

- Isoxazole synthesis. Organic Chemistry Portal.

- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC.

- Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.

- Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents.

- Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes.

- Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction.

- Synthesis and antimicrobial study of 3,5-diaryl-4,5-dihydro-isoxazoles.

- Synthesis of 3,5-disubstituted isoxazole.

- Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal.

- 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflamm

- Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Impactfactor.

- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals.

- Pharmacological Screening of Some Novel 3,5-Disubstituted Isoxazoles Derivatives of Dibromochalcones.

- Reported 3,5-disubstituted isoxazoles.

- Expedient Azide–Alkyne Huisgen Cycloaddition Catalyzed by a Combination of VOSO4 with Cu(0) in Aqueous Media.

- The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. PMC.

- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]

- 5. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 7. researchgate.net [researchgate.net]

- 8. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 9. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciforum.net [sciforum.net]

- 11. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemtube3d.com [chemtube3d.com]

- 14. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamination of 1,3-dialkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. impactfactor.org [impactfactor.org]

- 20. researchgate.net [researchgate.net]

Solubility profile of (3-(3-Bromophenyl)isoxazol-5-yl)methanol in DMSO

An In-Depth Technical Guide to the Solubility Profile of (3-(3-Bromophenyl)isoxazol-5-yl)methanol in Dimethyl Sulfoxide (DMSO)

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of (3-(3-Bromophenyl)isoxazol-5-yl)methanol in dimethyl sulfoxide (DMSO), a critical parameter in early-stage drug discovery and development. As a key representative of the pharmacologically significant isoxazole class of heterocyclic compounds, understanding its behavior in a primary solvent like DMSO is fundamental for ensuring data integrity in biological screening and facilitating downstream formulation activities.[1][2][3] This document outlines the theoretical underpinnings of solubility, details robust experimental protocols for both kinetic and thermodynamic solubility determination, and explains the rationale behind methodological choices. It is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and reproducible solubility assessment workflow.

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a potential therapeutic agent from a chemical entity to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone characteristic that profoundly influences a compound's behavior in both in vitro and in vivo settings.[4] Poor solubility can lead to underestimated potency in biological assays, erratic absorption, low bioavailability, and significant hurdles in formulation development.[5]